Cas no 6148-48-7 (Plumbane,bromotrimethyl- (8CI,9CI))
Plumbane,bromotrimethyl- (8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- Plumbane,bromotrimethyl- (8CI,9CI)
- Bromotrimethyllead
- TRIMETHYL LEAD BROMIDE
- bromo(trimethyl)plumbane
- AKOS015916147
- Trimethyllead Bromide
- Bromotrimethyllead(IV), 97%
- DTXSID80210443
- (CH3)3PbBr
- SCHEMBL3148570
- Bromotrimethylplumbane
- Bromotrimethyllead(IV)
- 6148-48-7
-
- MDL: MFCD01321325
- Inchi: 1S/3CH3.BrH.Pb/h3*1H3;1H;/q;;;;+1/p-1
- InChI Key: WJDCKJMILIJQRF-UHFFFAOYSA-M
- SMILES: [Pb](C)(C)(C)Br
Computed Properties
- Exact Mass: 327.96177
- Monoisotopic Mass: 331.96541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 28.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 128 °C (dec.) (lit.)
- Flash Point: >230 °F
- PSA: 0
- Solubility: Not determined
Plumbane,bromotrimethyl- (8CI,9CI) Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300 + H310 + H330-H360Df-H373-H410
- Warning Statement: P201-P260-P280-P301+P310+P330-P302+P352+P310-P304+P340+P310-P308+P313-P403+P233
- Hazardous Material transportation number:UN 3467 6.1 / PGII
- WGK Germany:3
- Hazard Category Code: 61-20/22-33-50/53-62
- Safety Instruction: 53-45-60-61
-
Hazardous Material Identification:
Plumbane,bromotrimethyl- (8CI,9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-234222-1 g |
Bromotrimethyllead(IV), |
6148-48-7 | 1g |
¥444.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-234222-1g |
Bromotrimethyllead(IV), |
6148-48-7 | 1g |
¥444.00 | 2023-09-05 |
Plumbane,bromotrimethyl- (8CI,9CI) Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Plumbane,bromotrimethyl- (8CI,9CI)
Plumbane, bromotrimethyl- (8CI,9CI): An Overview of CAS No. 6148-48-7
Plumbane, bromotrimethyl- (CAS No. 6148-48-7) is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This compound, also known by its systematic name bromotrimethylplumbane, is a derivative of plumbane, which is a group 14 hydride of lead. The compound's structure consists of a lead atom bonded to three methyl groups and one bromine atom, making it a valuable intermediate in various chemical reactions and synthetic processes.
The chemical formula of bromotrimethylplumbane is Pb(CH3)3Br, and its molecular weight is approximately 355.06 g/mol. The compound is typically a colorless liquid or solid at room temperature, depending on the specific conditions and purity. Its physical properties, such as boiling point and melting point, are crucial for its handling and storage in laboratory settings.
In recent years, bromotrimethylplumbane has gained attention due to its potential applications in the synthesis of complex organic molecules and its role in organometallic chemistry. The unique reactivity of lead-containing compounds, particularly those with alkyl substituents, has been explored in various synthetic routes. For instance, the compound can serve as a starting material for the preparation of other organolead derivatives, which are essential in the development of new materials and pharmaceuticals.
The synthesis of bromotrimethylplumbane typically involves the reaction of lead with methyl bromide or other alkylating agents. This process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For example, the use of phase-transfer catalysts has been shown to improve the yield and selectivity of the reaction.
In the context of medicinal chemistry, bromotrimethylplumbane has been investigated for its potential as a precursor in the synthesis of lead-based drugs. Lead compounds have been explored for their biological activities, including their ability to inhibit specific enzymes and receptors. While lead itself is toxic, carefully designed organolead compounds can exhibit selective biological effects with reduced toxicity. This makes them promising candidates for drug development.
One notable application of bromotrimethylplumbane is in the field of cancer research. Studies have shown that certain organolead compounds can selectively target cancer cells while sparing healthy cells. This selective toxicity is attributed to the unique interactions between lead-containing molecules and cellular components such as proteins and nucleic acids. Researchers are actively exploring these interactions to develop more effective anticancer agents.
In addition to its medicinal applications, bromotrimethylplumbane has found use in materials science. The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength. This versatility makes it an attractive candidate for various industrial applications.
The environmental impact of bromotrimethylplumbane and its derivatives is also an important consideration. Lead compounds can pose environmental risks if not handled properly. Therefore, researchers are developing strategies to minimize the environmental footprint of these compounds through green chemistry principles and sustainable synthesis methods.
In conclusion, bromotrimethylplumbane (CAS No. 6148-48-7) is a versatile compound with a wide range of applications in organic chemistry, medicinal chemistry, and materials science. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in modern scientific endeavors.
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